(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest falls within a category of organic molecules that can exhibit unique chemical behaviors and structural features, making them subjects for detailed study. Their synthesis and properties are crucial for developing potential applications in material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords a sequence of reactions leading to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene product (Sobenina et al., 2011). Such synthetic pathways highlight the complexity and creativity in organic synthesis towards structurally complex molecules.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. For example, the crystal structure of a related molecule was redetermined, revealing its almost planar indeno group and the angle it makes with the furan ring, demonstrating the intricate geometry these molecules can adopt (Pereira Silva et al., 2009).
Scientific Research Applications
Kinetic Resolution in Synthesis
The chiral indan derivative related to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine was synthesized through enzyme-catalyzed asymmetric hydrolysis. This process involved using Bacillus sp. SUI-12 for high enantioselectivity, serving as a key intermediate for melatonin receptor agonist TAK-375 synthesis. This highlights its application in producing enantiomerically pure compounds crucial for drug development (Tarui et al., 2002).
Crystal Structure Analysis
The crystal structure of a closely related compound, ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate, was redetermined to provide detailed atomic coordinates. This research underscores the compound's structural significance and potential for further chemical applications (Pereira Silva et al., 2009).
Synthesis of Ramelteon
An efficient process for synthesizing Ramelteon, a sedative-hypnotic drug, incorporates a derivative of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine. This showcases the compound's utility in streamlining drug synthesis, highlighting a novel method that significantly improves yield and efficiency (Xiao et al., 2015).
Novel and Practical Syntheses
The compound's derivatives have been explored for novel and practical syntheses of various chemical entities, demonstrating its versatility and potential as a chemical precursor. These applications underscore the compound's role in facilitating diverse synthetic strategies and chemical transformations (Sobenina et al., 2011).
Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake
Research has developed dual PDE4 inhibitor/SSRIs by linking a novel SSRI to a PDE4 inhibitor, demonstrating antidepressant-like activity. This highlights its potential in psychiatric medication development, offering a multifaceted approach to treating depression (Cashman et al., 2009).
Future Directions
properties
IUPAC Name |
(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNBBSULBXPJL-BJMVGYQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCN)C2=C1C=CC3=C2CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.